Cas no 2146-61-4 (1-(2-Bromo-ethyl)-3-methoxy-benzene)

1-(2-Bromo-ethyl)-3-methoxy-benzene is a brominated aromatic compound featuring a methoxy substituent at the meta position relative to the bromoethyl side chain. This structure makes it a versatile intermediate in organic synthesis, particularly for the preparation of pharmaceuticals, agrochemicals, and specialty chemicals. The reactive bromoethyl group facilitates further functionalization via nucleophilic substitution or cross-coupling reactions, while the methoxy group enhances solubility and influences electronic properties. Its stability under standard conditions and well-defined reactivity profile ensure reliable performance in multi-step synthetic routes. The compound is typically handled under inert conditions to preserve its integrity for downstream applications.
1-(2-Bromo-ethyl)-3-methoxy-benzene structure
2146-61-4 structure
Product Name:1-(2-Bromo-ethyl)-3-methoxy-benzene
CAS No:2146-61-4
MF:C9H11BrO
MW:215.087042093277
MDL:MFCD07369789
CID:261885
PubChem ID:137450
Update Time:2025-10-24

1-(2-Bromo-ethyl)-3-methoxy-benzene Chemical and Physical Properties

Names and Identifiers

    • Benzene,1-(2-bromoethyl)-3-methoxy-
    • 1-(2-Bromo-ethyl)-3-methoxy-benzene
    • 1-(2-bromoethyl)-3-methoxybenzene
    • 3-METHOXY PHENETHYL BROMIDE
    • 1-Bromo-2-(3-methoxyphenyl)ethane
    • AS-77167
    • MFCD07369789
    • m-methoxyphenethylbromide
    • J-014085
    • AKOS000301970
    • Benzene, 1-(2-bromoethyl)-3-methoxy-
    • BB 0259471
    • SCHEMBL177862
    • 3-METHOXYPHENETHYLBROMIDE
    • A50690
    • 3-Methoxy-1-(2-bromoethyl)benzene
    • 2-(3-methoxyphenyl)ethylbromide
    • DTXSID40175741
    • LQDHVNHVHAYANB-UHFFFAOYSA-N
    • FT-0766165
    • 2146-61-4
    • CAA14661
    • 3-methyloxyphenyl ethyl bromide
    • 3-Methoxyphenethyl bromide, 97%
    • EN300-110140
    • Anisole, m-(2-bromoethyl)-
    • 3-Methoxyphenethyl bromide
    • 2-(3-methoxyphenyl) ethyl bromide
    • C9H11BrO
    • DA-18113
    • MDL: MFCD07369789
    • Inchi: 1S/C9H11BrO/c1-11-9-4-2-3-8(7-9)5-6-10/h2-4,7H,5-6H2,1H3
    • InChI Key: LQDHVNHVHAYANB-UHFFFAOYSA-N
    • SMILES: BrCCC1C=CC=C(C=1)OC

Computed Properties

  • Exact Mass: 213.99900
  • Monoisotopic Mass: 213.999
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 3
  • Complexity: 106
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.3
  • Topological Polar Surface Area: 9.2A^2

Experimental Properties

  • Color/Form: Colorless to yellow liquid
  • Density: 1.3708 g/mL at 25 °C(lit.)
  • Boiling Point: 172-209 °C (DSC)(lit.)
  • Flash Point: Degrees Fahrenheit:>230°F
    Degrees Celsius:>110°C
  • Refractive Index: n20/D 1.5593(lit.)
  • PSA: 9.23000
  • LogP: 2.63260

1-(2-Bromo-ethyl)-3-methoxy-benzene Security Information

1-(2-Bromo-ethyl)-3-methoxy-benzene Customs Data

  • HS CODE:2909309090
  • Customs Data:

    China Customs Code:

    2909309090

    Overview:

    2909309090 Other aromatic ethers and their halogenated derivatives\sulfonation\Nitrated derivative(Including nitrosative derivatives).Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:5.5%.general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2909309090 other aromatic ethers and their halogenated, sulphonated, nitrated or nitrosated derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%

1-(2-Bromo-ethyl)-3-methoxy-benzene Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
SHANG HAI XIAN DING Biotechnology Co., Ltd.
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abcr
AB546862-1 g
1-(2-Bromoethyl)-3-methoxybenzene; .
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€151.90 2023-04-13
abcr
AB546862-5 g
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€369.50 2023-04-13
abcr
AB546862-10 g
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abcr
AB546862-25 g
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€1,196.40 2023-04-13
Apollo Scientific
OR452070-1g
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£52.00 2024-07-28
Apollo Scientific
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1-(2-Bromo-ethyl)-3-methoxy-benzene Suppliers

Amadis Chemical Company Limited
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(CAS:2146-61-4)1-(2-Bromo-ethyl)-3-methoxy-benzene
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Quantity:5g/10g/25g
Purity:99%
Pricing Information Last Updated:Monday, 2 September 2024 15:59
Price ($):201.0/360.0/681.0
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Additional information on 1-(2-Bromo-ethyl)-3-methoxy-benzene

Chemical Profile of 1-(2-Bromo-ethyl)-3-methoxy-benzene (CAS No. 2146-61-4)

1-(2-Bromo-ethyl)-3-methoxy-benzene, identified by the Chemical Abstracts Service Number (CAS No.) 2146-61-4, is a significant organic compound that has garnered attention in the field of pharmaceutical chemistry and synthetic organic chemistry. This compound, featuring a bromoethyl substituent on a methoxy-substituted benzene ring, presents a versatile structure that serves as a valuable intermediate in the synthesis of various biologically active molecules. The unique combination of functional groups—specifically the bromoethyl side chain and the methoxy group—makes it a compound of interest for medicinal chemists exploring novel pharmacophores.

The structural framework of 1-(2-Bromo-ethyl)-3-methoxy-benzene encompasses both electron-withdrawing and electron-donating elements, which can influence its reactivity in different chemical environments. The bromoethyl group, for instance, introduces a reactive site that is conducive to nucleophilic substitution reactions, while the methoxy group can participate in various electronic interactions, including resonance stabilization and hydrogen bonding. These characteristics make the compound a promising candidate for further functionalization, enabling the development of more complex molecular architectures.

In recent years, the pharmaceutical industry has shown increasing interest in designing molecules with tailored properties for therapeutic applications. 1-(2-Bromo-ethyl)-3-methoxy-benzene has been explored as a precursor in the synthesis of potential drug candidates, particularly those targeting neurological disorders and inflammatory conditions. Its benzene core is a common motif in many pharmacologically relevant compounds, and the presence of both bromoethyl and methoxy groups provides multiple sites for chemical modification to optimize biological activity.

One of the most compelling aspects of 1-(2-Bromo-ethyl)-3-methoxy-benzene is its utility in constructing heterocyclic derivatives. Heterocycles are integral to many drugs due to their ability to mimic natural biomolecules and interact with biological targets in specific ways. By incorporating 1-(2-Bromo-ethyl)-3-methoxy-benzene into heterocyclic systems, researchers can leverage its structural features to enhance binding affinity and metabolic stability. For example, studies have demonstrated its role in synthesizing benzodiazepine analogs, where the bromoethyl group facilitates further functionalization into more complex pharmacophores.

The synthesis of 1-(2-Bromo-ethyl)-3-methoxy-benzene typically involves multi-step organic transformations starting from commercially available aromatic precursors. A common approach includes bromination followed by etherification to introduce the methoxy group, with subsequent formation of the bromoethyl side chain via nucleophilic substitution or other coupling strategies. These synthetic routes highlight the compound's accessibility and its potential for large-scale production when required.

From a computational chemistry perspective, 1-(2-Bromo-ethyl)-3-methoxy-benzene has been studied to understand its electronic properties and potential interactions with biological targets. Molecular modeling techniques have been employed to predict how modifications to its structure could enhance its binding affinity to specific receptors or enzymes. Such insights are crucial for drug design, as they allow researchers to rationally modify the compound's properties without extensive experimental screening.

The role of 1-(2-Bromo-ethyl)-3-methoxy-benzene in medicinal chemistry extends beyond its use as an intermediate. It has also been investigated for its potential role in developing materials with specialized applications, such as ligands for metal-organic frameworks (MOFs) or components in advanced catalytic systems. The versatility of its structure allows it to participate in diverse chemical interactions, making it a valuable building block across multiple disciplines.

In conclusion, 1-(2-Bromo-ethyl)-3-methoxy-benzene (CAS No. 2146-61-4) represents a fascinating compound with broad applications in pharmaceutical research and synthetic chemistry. Its unique structural features—combining a bromoethyl side chain with a methoxy-substituted benzene ring—make it an ideal candidate for further exploration and development. As research continues to uncover new methodologies for molecular construction and functionalization, compounds like 1-(2-Bromo-ethyl)-3-methoxy-benzene will undoubtedly play a pivotal role in advancing scientific discovery and innovation.

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(CAS:2146-61-4)1-(2-Bromo-ethyl)-3-methoxy-benzene
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Purity:99%/99%/99%
Quantity:5g/10g/25g
Price ($):201.0/360.0/681.0
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